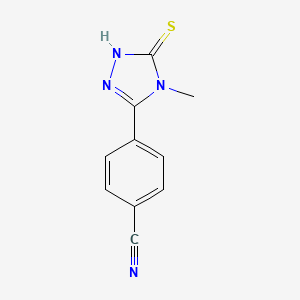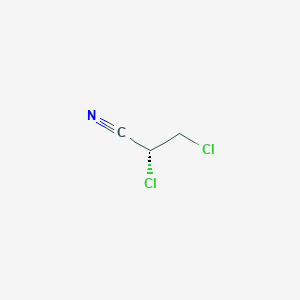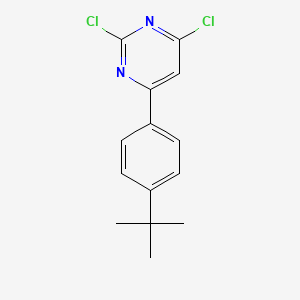
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a tert-butylphenyl group and two chlorine atoms attached to the pyrimidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine typically involves the reaction of 4-tert-butylphenylboronic acid with 2,6-dichloropyrimidine under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium complexes, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The tert-butylphenyl group can undergo oxidation to form corresponding alcohols or ketones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiolates in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Amino or thio-substituted pyrimidines.
Oxidation Products: Alcohols or ketones derived from the tert-butylphenyl group.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-tert-Butylphenylboronic acid
- 4-tert-Butylphenyl glycidyl ether
- 4-tert-Butylbenzoyl chloride
- 4-tert-Butylphenylacetylene
Comparison: 4-(4-Tert-butylphenyl)-2,6-dichloropyrimidine is unique due to the presence of both the tert-butylphenyl group and the dichloropyrimidine moiety. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-tert-Butylphenylboronic acid is primarily used in coupling reactions, this compound can participate in a wider range of chemical transformations.
Properties
Molecular Formula |
C14H14Cl2N2 |
|---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-2,6-dichloropyrimidine |
InChI |
InChI=1S/C14H14Cl2N2/c1-14(2,3)10-6-4-9(5-7-10)11-8-12(15)18-13(16)17-11/h4-8H,1-3H3 |
InChI Key |
GLUXZHRKJLLXRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,2-a]quinoxaline-8-carbaldehyde](/img/structure/B13890699.png)
![6-[1-[Tert-butyl(dimethyl)silyl]oxypropyl]oxan-3-ol](/img/structure/B13890700.png)
![1-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)piperidin-4-ol](/img/structure/B13890713.png)
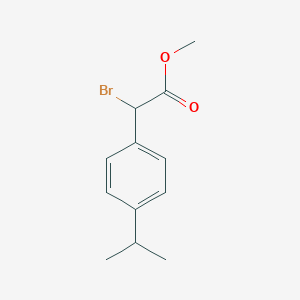
![4-(6-Nitroimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13890736.png)
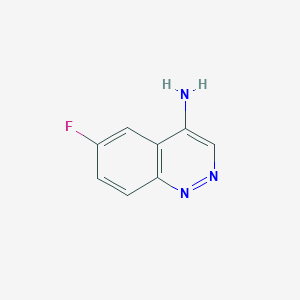
![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
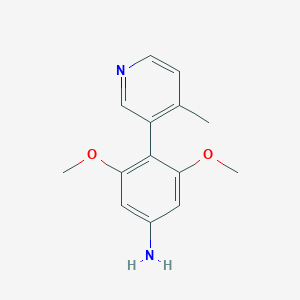
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)

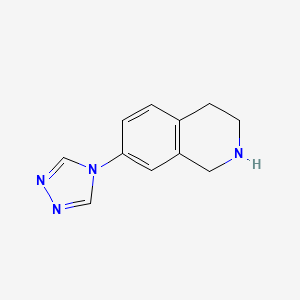
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
